molecular formula C13H14N2O B2730815 N-(1-cyanoethyl)-1-phenylcyclopropane-1-carboxamide CAS No. 1250208-84-4

N-(1-cyanoethyl)-1-phenylcyclopropane-1-carboxamide

Cat. No. B2730815
CAS RN: 1250208-84-4
M. Wt: 214.268
InChI Key: BOCCPGYGWRLXQQ-UHFFFAOYSA-N
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Description

“N-(1-Cyanoethyl)formamide” is a chemical compound with the molecular formula C4H6N2O . It has an average mass of 98.103 Da and a monoisotopic mass of 98.048012 Da .


Molecular Structure Analysis

“N-(1-Cyanoethyl)formamide” contains a total of 12 bonds, including 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 1 secondary amide (aliphatic), and 1 nitrile (aliphatic) .


Physical And Chemical Properties Analysis

“N-(1-Cyanoethyl)formamide” has a density of 1.038g/cm3 and a boiling point of 323.8ºC at 760mmHg . The molecular weight is 98.10320 .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of cyclopropane derivatives, including those with structural similarities to N-(1-cyanoethyl)-1-phenylcyclopropane-1-carboxamide, provide foundational insights for further applications in chemical research. For instance, the work on synthesizing N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives demonstrates the versatility of cyclopropane and cyclohexane derivatives in organic synthesis. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, highlighting the structural diversity achievable with cyclopropane motifs (Özer, Arslan, VanDerveer, & Külcü, 2009).

Chemical Reactivity and Transformations

Research has shown the potential of cyclopropane derivatives for innovative bond formation strategies. The development of C-O bond formation techniques, utilizing 1-acetylcyclopropanecarboxamides, underlines the importance of cyclopropane derivatives in creating biologically important molecules like 5-amino-3(2H)-furanones. This method emphasizes the reactivity of cyclopropane derivatives under halonium-initiated tandem oxa-cyclization and ring-opening conditions (Wei, Lin, Xue, Liang, & Zhao, 2012).

Biological Applications

Cyclopropane derivatives are notable for their biological applications, particularly in the context of stress mitigation in plants. A study demonstrated the application of 1-aminocyclopropane-1-carboxylic acid deaminase-producing rhizobacteria to enhance the biochemical parameters and cell wall properties of Panicum maximum under stress conditions, signifying the potential of cyclopropane derivatives in agricultural biotechnology (Tiwari, Duraivadivel, Sharma, & P., 2018).

Material Science and Catalysis

The exploration of cyclopropane derivatives extends into material science and catalysis, showcasing their utility in selective hydrogenation processes. The development of Pd nanoparticles supported on mesoporous graphitic carbon nitride for the selective formation of cyclohexanone from phenol demonstrates the catalytic potential of cyclopropane-related structures in chemical manufacturing (Wang, Yao, Li, Su, & Antonietti, 2011).

Safety and Hazards

While specific safety and hazard information for “N-(1-cyanoethyl)-1-phenylcyclopropane-1-carboxamide” is not available, similar compounds may have hazards such as acute toxicity, skin corrosion, serious eye damage, and skin sensitization .

properties

IUPAC Name

N-(1-cyanoethyl)-1-phenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10(9-14)15-12(16)13(7-8-13)11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCCPGYGWRLXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanoethyl)-1-phenylcyclopropane-1-carboxamide

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